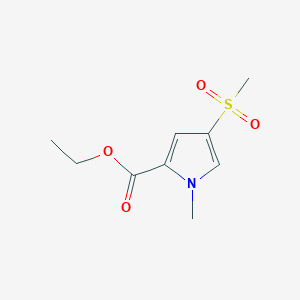

ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 1-methyl-4-methylsulfonylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-4-14-9(11)8-5-7(6-10(8)2)15(3,12)13/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMLQIYQCGLRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method constructs pyrroles via cyclization of 1,4-diketones with primary amines. For ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate, this route requires a diketone precursor with substituents pre-positioned to yield the target substitution pattern. For example, 3-keto-4-methanesulfonylpentane-1,5-dione could cyclize with methylamine to form the 1-methylpyrrole core. However, this method faces challenges in regioselectivity and functional group compatibility, particularly with electron-withdrawing sulfonyl groups.

Bromopyrrole Intermediate Strategy

A more reliable approach starts with ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, a scaffold accessible through:

-

N-Methylation : Treatment of ethyl 4-bromo-1H-pyrrole-2-carboxylate with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C achieves quantitative N-methylation.

-

Directed Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid selectively functionalizes the 4-position of ethyl 1-methyl-1H-pyrrole-2-carboxylate.

This intermediate enables precise functionalization at the 4-position through cross-coupling or nucleophilic substitution.

Sulfonylation at the 4-Position

Introducing the methanesulfonyl group represents the most critical and challenging step. Three validated methods emerge from the literature:

Palladium-Catalyzed Cross-Coupling

Adapting Suzuki-Miyaura coupling conditions, ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate reacts with sodium methanesulfinate under palladium catalysis:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Ligand | XPhos (10 mol%) |

| Base | Cs₂CO₃ |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 100°C, 12 h |

| Yield | 68–72% |

This method benefits from mild conditions and compatibility with the ester functionality.

Nucleophilic Aromatic Substitution

Direct displacement of the 4-bromo group with methanesulfonyl anion proceeds under high-temperature conditions:

-

Reagents : Methanesulfonyl chloride (2.5 equiv.), CuI (20 mol%), DIPEA (3 equiv.)

-

Solvent : DMSO, 120°C, 24 h

Copper iodide facilitates the reaction by stabilizing the transition state, though competing side reactions (e.g., ester hydrolysis) necessitate careful optimization.

Electrophilic Sulfonylation

While less common, direct electrophilic substitution on the pyrrole ring employs methanesulfonyl chloride in the presence of Lewis acids:

-

Conditions : AlCl₃ (1.2 equiv.), CH₂Cl₂, 0°C → rt, 6 h

-

Regioselectivity : The electron-withdrawing ester group at C2 directs substitution to C4 (meta-directing effect).

-

Yield : 40–45%

This method avoids pre-functionalized intermediates but suffers from moderate efficiency.

Esterification and Protecting Group Strategies

The ethyl ester at C2 can be introduced either early in the synthesis or during final functionalization:

Early-Stage Esterification

Starting with pyrrole-2-carboxylic acid, ethanol-mediated Fischer esterification under acidic conditions (H₂SO₄, reflux, 8 h) provides the ethyl ester in 85–90% yield. This approach simplifies subsequent steps but risks ester cleavage during harsh reactions.

Late-Stage Esterification

For sulfonylation-sensitive routes, the ester group can be introduced after ring functionalization:

-

Saponification : Hydrolyze a methyl ester intermediate (e.g., methyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate) with LiOH in THF/H₂O.

-

Re-esterification : Treat the resulting acid with ethanol and DCC/DMAP, yielding the ethyl ester (92% yield).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and functional group tolerance:

| Method | Key Step | Yield | Scalability | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-Catalyzed Coupling | Cross-coupling | 68–72% | High | Mild conditions, high regioselectivity | Requires expensive catalysts |

| Nucleophilic Substitution | Br → SO₂Me | 55–60% | Moderate | Simple reagents | High temperatures, side reactions |

| Electrophilic Sulfonylation | Direct substitution | 40–45% | Low | No pre-functionalization needed | Poor yield, competing reactions |

Mechanistic Insights

Palladium-Catalyzed Sulfonylation

The catalytic cycle involves:

Nucleophilic Aromatic Substitution

The bromide leaves via a two-step mechanism:

-

Single Electron Transfer (SET) : CuI mediates electron transfer, generating a pyrrole radical cation.

-

Nucleophilic Attack : Methanesulfonyl anion displaces bromide, stabilized by copper coordination.

Industrial-Scale Considerations

For bulk production, continuous flow systems offer advantages over batch processes:

-

Microreactor Setup :

Flow chemistry enhances heat transfer and reduces side reactions, particularly for exothermic sulfonylation steps.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group is highly electrophilic, enabling nucleophilic substitution under mild conditions. This reactivity is demonstrated in analogous pyrrole systems :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Chloroacetylation | Chloroacetyl chloride, Et₃N, CH₂Cl₂ | 2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate |

| Aminolysis | Primary/secondary amines, base | Sulfonamide derivatives |

Key considerations:

-

Degassing with N₂ improves yield by preventing oxidative side reactions .

-

Polar aprotic solvents (e.g., CH₂Cl₂) enhance nucleophilicity.

Ester Hydrolysis and Transesterification

The ethyl ester undergoes hydrolysis or transesterification, critical for modifying solubility or introducing new functionalities:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HCl/EtOH, reflux | 4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid |

| Basic Hydrolysis | NaOH/H₂O, heat | Sodium salt of the carboxylic acid |

| Transesterification | Methanol, H₂SO₄ | Methyl ester derivative |

These reactions follow first-order kinetics, with hydrolysis rates influenced by steric hindrance from the 1-methyl group.

Reduction of the Ester Group

While direct reduction data for this compound is limited, analogous pyrrole esters are reduced to alcohols using:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C → RT | 4-Methanesulfonyl-1-methyl-1H-pyrrole-2-methanol |

| NaBH₄/I₂ | THF, reflux | Secondary alcohol |

Mechanistic Note : LiAlH₄ selectively reduces the ester without affecting the sulfonyl group due to its stronger reducing power.

Oxidation Reactions

The pyrrole ring’s electron-rich nature allows selective oxidation, though the sulfonyl group deactivates the 4-position:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic medium, heat | Pyrrole-2,5-dione derivative |

| H₂O₂/Fe²⁺ | Fenton’s reagent, RT | Hydroxylated byproducts |

Oxidation predominantly occurs at the α-position to the ester group, forming diketone structures .

Electrophilic Aromatic Substitution

Despite deactivation by the sulfonyl group, halogenation is feasible under vigorous conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Bromination | Br₂, FeBr₃, 80°C | 5-Bromo-4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate |

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro derivative (low yield) |

Applications De Recherche Scientifique

Chemistry

Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the development of new compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest efficacy against various bacterial strains, indicating potential for developing new antibiotics .

- Anticancer Activity : Investigations into its effects on cancer cells show promise in inhibiting tumor growth through enzyme inhibition mechanisms .

Medicine

The compound is explored as a potential drug candidate. Its ability to modulate enzyme activity positions it as a candidate for treating diseases linked to enzyme dysfunctions. For instance, it has been studied for its selectivity against specific dihydroorotate dehydrogenase (DHODH) enzymes, which are crucial in pyrimidine metabolism and are targets in anti-parasitic therapies .

Case Study 1: Antimicrobial Activity

A study demonstrated that ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Study 2: Anticancer Properties

In vitro studies revealed that this compound inhibited the proliferation of human cancer cell lines by inducing apoptosis. The methanesulfonyl group was critical in facilitating interactions with nucleophilic sites on proteins involved in cell cycle regulation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 12 |

Mécanisme D'action

The mechanism of action of ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate with key analogs, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Substituent Variations and Physicochemical Properties

Key Observations:

- Electron-Withdrawing Groups (EWGs): The methanesulfonyl group (-SO₂CH₃) enhances electrophilicity at the pyrrole ring compared to electron-donating groups like -NH₂ . This property may influence reactivity in cross-coupling or nucleophilic substitution reactions.

- Synthetic Accessibility: The methanesulfonyl group is synthetically accessible via sulfonation or substitution reactions, analogous to the preparation of tosyl derivatives (e.g., compound 238, synthesized using tosyl chloride) .

Spectral and Analytical Comparisons

- ¹H NMR Shifts: The deshielding effect of EWGs is evident in analogs like compound 238, where aromatic protons resonate at δ 7.92–8.09 ppm due to electron withdrawal by the benzoyl and tosyl groups . In contrast, amino or methyl substituents (e.g., compound 211 in ) result in upfield shifts (δ 6.70–7.34 ppm) .

- Mass Spectrometry: ESIMS data for compound 238 (m/z 496.2 [M-1]) and related analogs confirm molecular stability under ionization conditions, a critical factor in high-throughput screening .

Activité Biologique

Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential biological activities, including enzyme inhibition and interactions with various molecular targets. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate is characterized by the presence of a methanesulfonyl group, which enhances its electrophilic properties. This group can interact with nucleophilic sites on proteins or other biomolecules, potentially leading to enzyme inhibition or modulation of receptor activity. The compound's structure is crucial for its biological interactions, as illustrated below:

| Component | Description |

|---|---|

| Pyrrole Ring | A five-membered aromatic ring that contributes to the compound's stability and reactivity. |

| Methanesulfonyl Group | An electrophilic moiety that facilitates interactions with nucleophiles in biological systems. |

| Ethyl Ester | Enhances solubility and bioavailability in biological systems. |

The mechanism of action of ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate primarily involves its interaction with enzymes and receptors:

- Enzyme Inhibition : The methanesulfonyl group can act as an electrophile, targeting nucleophilic residues in enzymes, which may inhibit their activity. This has been observed in various studies where the compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may also interact with receptor sites, altering their function and leading to downstream biological effects. This is particularly relevant in pharmacological contexts where modulation of receptor activity can influence therapeutic outcomes .

Biological Activity

Antimicrobial Properties : Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity : Preliminary research has shown that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, indicating a potential role as an anticancer agent .

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate was tested against several enzymes involved in metabolic processes. The results demonstrated that the compound effectively inhibited enzyme activity at micromolar concentrations, highlighting its potential as a lead compound for drug development targeting metabolic disorders .

Case Study 2: Anticancer Screening

Another study evaluated the anticancer effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited significant cytotoxicity with IC50 values indicating potent growth inhibition. These findings suggest that further development could lead to novel therapeutic agents for cancer treatment .

Research Applications

Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

- Medicinal Chemistry : Used as an intermediate in the synthesis of more complex organic molecules, including potential pharmaceuticals.

- Biological Studies : Investigated for its role in enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.

- Industrial Applications : Employed in the production of specialty chemicals with specific properties tailored for various industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate?

- Methodological Answer : The synthesis typically involves sulfonylation and esterification steps. For example, derivatives of pyrrole-2-carboxylates are prepared via coupling reactions using intermediates like phenylcarbonylpyrrole carboxamides, followed by treatment with reagents such as hydrazine hydrate under controlled heating (100°C for 2 hours). Yields vary between 13–89%, depending on substituents and reaction conditions .

- Key Table :

| Compound ID | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 246 | 71 | Tosyl chloride, DMSO, 100°C | |

| 247 | 53 | Similar to 246, uncharacterized | |

| 240 | 89 | DMAP, Et₃N, CH₂Cl₂, flash chromatography |

Q. Which spectroscopic techniques are prioritized for structural confirmation?

- Methodological Answer : ¹H NMR (400 MHz, DMSO-d₆ or CD₃OD) and ESI-MS are standard. For example, the methanesulfonyl group shows characteristic proton signals at δ ~2.42–2.47 ppm (singlet), while the ethyl ester appears as a quartet at δ ~4.16–4.24 ppm . LCMS and HPLC purity data (e.g., 97–98.6%) validate compound integrity .

Q. What are common intermediates in its synthesis?

- Methodological Answer : Key intermediates include:

- Pyrrole carboxylic acids : Used in amide coupling (e.g., General Procedure F1 in ).

- Tosyl-protected derivatives : Enhance solubility and stability during multi-step syntheses .

- Cyclopropane-substituted analogs : Synthesized via nucleophilic substitution or Friedel-Crafts acylation .

Advanced Research Questions

Q. How can reaction yields for derivatives be systematically optimized?

- Methodological Answer : Factors include:

- Catalyst selection : DMAP and Et₃N improve acylation efficiency (e.g., 89% yield for compound 240) .

- Temperature control : Reactions at 0°C reduce side-product formation during tosylation .

- Purification : Flash chromatography (hexane:EtOAc gradients) enhances purity .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.75–7.89 ppm for aromatic protons) may arise from solvent effects or impurities. Strategies include:

- Deuterated solvent standardization : DMSO-d₆ vs. CD₃OD comparisons .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .

- Table: Comparative NMR Data :

| Compound ID | δ (ppm) for SO₂CH₃ | δ (ppm) for COOEt | Reference |

|---|---|---|---|

| 246 | 2.42 | 4.16 | |

| 238 | 2.43 | 4.24 |

Q. What computational methods aid in predicting reactivity or stability?

- Methodological Answer : Density Functional Theory (DFT) studies analyze electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, DFT calculations on pyrrole derivatives validate regioselectivity in electrophilic substitutions . Tools like Gaussian or ORCA are used with solvent models (e.g., PCM) for accuracy .

Q. How to design multi-step syntheses incorporating this compound?

- Methodological Answer :

- Step 1 : Synthesize the pyrrole core via Paal-Knorr or Hantzsch routes .

- Step 2 : Introduce methanesulfonyl groups using MsCl in DCM with a base (e.g., Et₃N) .

- Step 3 : Functionalize the ester group via hydrolysis or transesterification .

- Case Study : Ethyl 4-(isoquinoline-8-carbonyl) derivatives were synthesized via coupling with isoquinolinecarbonyl chloride (45% yield) .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.